Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate
Brand Name: Vulcanchem
CAS No.: 502842-10-6
VCID: VC7802238
InChI: InChI=1S/C12H17NO2.C2H2O4/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;3-1(4)2(5)6/h4-7,11H,3,8,13H2,1-2H3;(H,3,4)(H,5,6)
SMILES: CCOC(=O)CC(C1=CC=CC=C1C)N.C(=O)(C(=O)O)O
Molecular Formula: C14H19NO6
Molecular Weight: 297.3 g/mol

Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate

CAS No.: 502842-10-6

Cat. No.: VC7802238

Molecular Formula: C14H19NO6

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate - 502842-10-6

Specification

CAS No. 502842-10-6
Molecular Formula C14H19NO6
Molecular Weight 297.3 g/mol
IUPAC Name ethyl 3-amino-3-(2-methylphenyl)propanoate;oxalic acid
Standard InChI InChI=1S/C12H17NO2.C2H2O4/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;3-1(4)2(5)6/h4-7,11H,3,8,13H2,1-2H3;(H,3,4)(H,5,6)
Standard InChI Key TZAPJRFLLVSPLK-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C1=CC=CC=C1C)N.C(=O)(C(=O)O)O
Canonical SMILES CCOC(=O)CC(C1=CC=CC=C1C)N.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethyl 3-amino-3-(2-methylphenyl)propanoate oxalate (CAS: 502842-10-6 , 122744-78-9 ) is a salt formed by the reaction of ethyl 3-amino-3-(2-methylphenyl)propanoate with oxalic acid. Its molecular formula is C₁₄H₁₉NO₆ (C₁₂H₁₇NO₂·C₂H₂O₄), with a molecular weight of 297.31 g/mol . The IUPAC name delineates its structure: an ethyl ester group (-OCO₂C₂H₅), a central amino-substituted propanoate chain, and a 2-methylphenyl aromatic ring.

Structural Analysis

The compound’s backbone features a propanoate ester linked to a 2-methylphenyl group at the β-position, with an amino group (-NH₂) at the α-carbon. The oxalate counterion (C₂O₄²⁻) forms ionic bonds with the protonated amino group, stabilizing the crystal lattice. Spectroscopic data (e.g., NMR, IR) would reveal key functional groups:

  • Ester carbonyl: ~1700 cm⁻¹ (IR) .

  • Aromatic C-H stretching: 3000–3100 cm⁻¹ .

  • Amine N-H bending: ~1600 cm⁻¹ .

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Purity≥95%
Melting PointNot reported
SolubilityLimited in water; soluble in polar organic solvents (e.g., DMSO, ethanol)
Storage ConditionsCool, dry environment (<25°C)

The compound’s limited aqueous solubility arises from its hydrophobic aromatic and ester moieties. Its oxalate component enhances stability but may contribute to hygroscopicity under humid conditions .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, a general route involves:

  • Amination of 2-methylphenylpropanoate: Reacting ethyl 3-bromo-3-(2-methylphenyl)propanoate with ammonia or an amine source.

  • Salt formation: Treating the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .

Key intermediates include ethyl 3-(2-methylphenyl)propanoate and its brominated derivative. Yield optimization typically requires controlled pH and temperature conditions .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing β-amino acid derivatives, which are pivotal in peptidomimetics and enzyme inhibitors. Its aromatic and amino functionalities enable modular derivatization for drug discovery .

Chemical Biology Studies

Researchers employ it as a substrate for studying aminotransferase kinetics or modifying protein residues. The oxalate group aids in crystallization for X-ray diffraction studies .

Analytical and Quality Control Methods

Chromatographic Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity ≥95% . UV detection at 254 nm identifies aromatic absorption bands.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.2 (t, 3H, -CH₂CH₃), 2.3 (s, 3H, -CH₃), 3.1 (m, 2H, -CH₂NH) .

  • FT-IR: Peaks at 1705 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H stretch) .

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